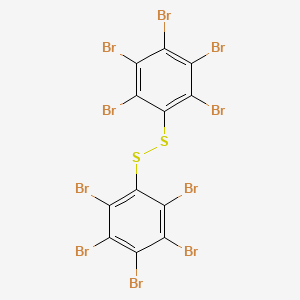
1,1'-Disulfanediylbis(pentabromobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Disulfanediylbis(pentabromobenzene) is an organic compound with the molecular formula C12H4Br10S2. It is a brominated aromatic compound, characterized by the presence of two pentabromobenzene rings connected by a disulfide bond. This compound is known for its high bromine content, making it useful in various applications, particularly as a flame retardant.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1’-Disulfanediylbis(pentabromobenzene) can be synthesized through the bromination of 1,1’-disulfanediylbis(benzene). The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure complete bromination of the benzene rings.
Industrial Production Methods
Industrial production of 1,1’-Disulfanediylbis(pentabromobenzene) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Disulfanediylbis(pentabromobenzene) undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions, where one or more bromine atoms are replaced by other substituents.
Reduction Reactions: The disulfide bond can be reduced to thiol groups using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide (H2O2).
Common Reagents and Conditions
Electrophilic Substitution: Reagents like nitric acid (HNO3) or sulfuric acid (H2SO4) are used under controlled temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium is employed.
Major Products
Substitution: Products include various substituted derivatives depending on the substituent introduced.
Reduction: Thiol derivatives are formed.
Oxidation: Sulfone derivatives are produced.
Aplicaciones Científicas De Investigación
1,1’-Disulfanediylbis(pentabromobenzene) has several scientific research applications:
Chemistry: Used as a flame retardant in polymers and other materials due to its high bromine content.
Biology: Studied for its potential effects on biological systems, particularly in understanding the impact of brominated compounds.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Employed in the production of flame-retardant materials, electronics, and other industrial applications.
Mecanismo De Acción
The mechanism of action of 1,1’-Disulfanediylbis(pentabromobenzene) primarily involves its ability to interfere with combustion processes. The high bromine content allows it to release bromine radicals upon heating, which then react with free radicals generated during combustion, thereby inhibiting the propagation of the flame. This makes it an effective flame retardant.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Disulfanediylbis(pentachlorobenzene): Similar structure but with chlorine atoms instead of bromine.
Decabromodiphenyl ether: Another brominated flame retardant with a different structural arrangement.
Hexabromocyclododecane: A cyclic brominated flame retardant.
Uniqueness
1,1’-Disulfanediylbis(pentabromobenzene) is unique due to its specific disulfide linkage and high bromine content, which provide distinct flame-retardant properties compared to other brominated compounds. Its structure allows for specific interactions and reactivity that are not observed in other similar compounds.
Propiedades
Número CAS |
52735-61-2 |
|---|---|
Fórmula molecular |
C12Br10S2 |
Peso molecular |
1007.3 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentabromo-6-[(2,3,4,5,6-pentabromophenyl)disulfanyl]benzene |
InChI |
InChI=1S/C12Br10S2/c13-1-3(15)7(19)11(8(20)4(1)16)23-24-12-9(21)5(17)2(14)6(18)10(12)22 |
Clave InChI |
LGXISKQYIKXYTC-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)SSC2=C(C(=C(C(=C2Br)Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


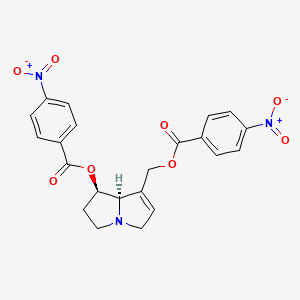

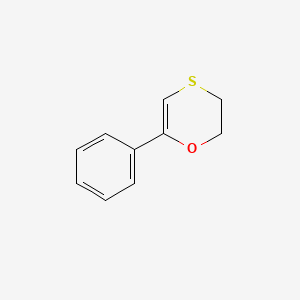
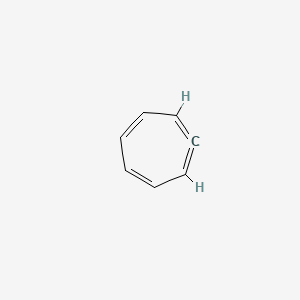
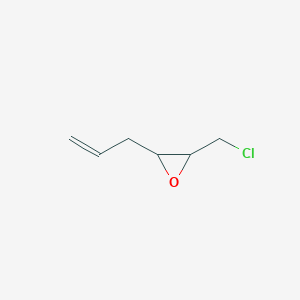


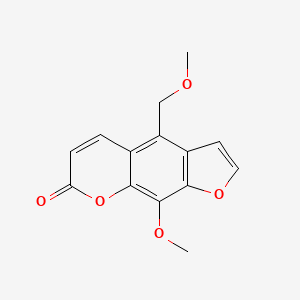




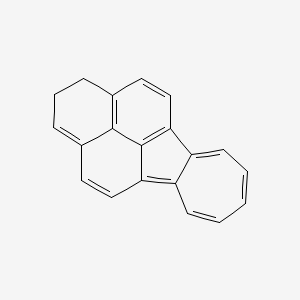
![2-[(Dimethylamino)methyl]pyridin-3-yl dimethylcarbamate](/img/structure/B14649963.png)
